molecular formula C11H13FO3 B11721829 Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B11721829
M. Wt: 212.22 g/mol
InChI Key: VQLZJDSUZRNHGT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is an organic compound with a molecular formula of C11H13FO3 It is a derivative of propanoic acid, featuring a fluorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 2-(4-fluorophenyl)-2-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 2-(4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-hydroxypropanoate
  • Ethyl 2-(4-bromophenyl)-2-hydroxypropanoate
  • Ethyl 2-(4-methylphenyl)-2-hydroxypropanoate

Uniqueness

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃F₁O₃ and a molecular weight of approximately 224.22 g/mol. Its structure features a hydroxy group (-OH) and a para-fluorophenyl group, which contribute to its unique chemical properties.

Property Value
Molecular FormulaC₁₁H₁₃F₁O₃
Molecular Weight224.22 g/mol
Functional GroupsHydroxy, Fluoro
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine enhances the compound's ability to form strong hydrogen bonds, potentially making it an effective inhibitor or activator of specific enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. These evaluations have shown that certain derivatives exhibit significant antimicrobial effects against various pathogenic microorganisms at concentrations lower than those causing cytotoxic effects. For instance, compounds synthesized from similar structures demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Interactions

The compound has also been investigated for its role in enzyme interactions. Its structural characteristics allow it to participate in enzyme-catalyzed reactions, potentially influencing metabolic pathways in biological systems. The unique fluorinated structure may enhance binding affinity to active sites of enzymes, thereby modulating their activity .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing a series of fluorinated compounds, including this compound, reported that several derivatives showed promising antimicrobial activity with minimal cytotoxicity. The best-performing compounds were identified as effective against multiple strains of bacteria, highlighting their potential for therapeutic applications .
  • Enzyme Inhibition : Research examining the interaction of this compound with specific enzymes revealed that it could act as a reversible inhibitor. The study utilized kinetic assays to measure the inhibition constant (Ki) and determined that the compound exhibits competitive inhibition against certain targets, suggesting its utility in drug development .

Research Findings

  • Synthesis Methods : Various synthetic routes have been explored for producing this compound, often involving O,N-exchange reactions that yield high purity and yield percentages .
  • Toxicity Assessment : Preliminary toxicity studies indicate that while the compound possesses significant biological activity, caution is advised due to potential hazards associated with fluorinated organic compounds .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-3-15-10(13)11(2,14)8-4-6-9(12)7-5-8/h4-7,14H,3H2,1-2H3

InChI Key

VQLZJDSUZRNHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)F)O

Origin of Product

United States

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